3-[(Ethylsulfanyl)methyl]pyridin-2-amine
Description
3-[(Ethylsulfanyl)methyl]pyridin-2-amine is a pyridine derivative featuring an ethylsulfanyl-methyl substituent at the 3-position and an amine group at the 2-position. This compound is of interest in medicinal and coordination chemistry due to its sulfur-containing functional group, which may enhance metal-binding capabilities or modulate pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
3-(ethylsulfanylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-11-6-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQQZXIZLRGDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=C(N=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The most widely applicable method involves nucleophilic substitution at a halogenated methyl group on the pyridine ring. For 3-[(ethylsulfanyl)methyl]pyridin-2-amine, this requires synthesizing 3-(chloromethyl)pyridin-2-amine as the precursor. Ethyl mercaptan (HSCH2CH3) then displaces the chloride under basic conditions:
$$
\text{3-(ClCH}2\text{)C}5\text{H}3\text{N-2-NH}2 + \text{HSCH}2\text{CH}3 \xrightarrow{\text{Base}} \text{3-[(CH}2\text{SCH}2\text{CH}3)\text{]C}5\text{H}3\text{N-2-NH}2 + \text{HCl}
$$
Optimization Parameters
- Base selection : Potassium carbonate (K2CO3) in DMF achieves 68–72% yields, while stronger bases like sodium hydride (NaH) improve kinetics but risk deprotonating the amine.
- Solvent effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of ethyl mercaptan, whereas protic solvents (MeOH) retard substitution.
- Temperature : Reactions proceed optimally at 60–80°C for 12–24 hours, balancing conversion and side-product formation.
Reductive Amination of Keto Intermediates
Synthetic Pathway
An alternative route employs reductive amination to construct both the amine and ethylsulfanylmethyl groups simultaneously:
- Condense 3-acetylpyridine with ethyl thioacetate to form 3-(ethylsulfanylacetyl)pyridine.
- Reduce the ketone to a secondary amine using sodium cyanoborohydride (NaBH3CN) in methanol:
$$
\text{3-(CH}3\text{COSCH}2\text{CH}3)\text{C}5\text{H}3\text{N} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{3-[(CH}2\text{SCH}2\text{CH}3)\text{]C}5\text{H}3\text{N-2-NH}_2
$$
Key Advantages
- Avoids handling toxic halomethyl precursors.
- Achieves higher regioselectivity (≥85% para:ortho ratio) due to the directing effect of the acetyl group.
Metal-Catalyzed Cross-Coupling
Palladium-Mediated Thioetherification
Recent advances leverage palladium catalysts to install ethylsulfanylmethyl groups directly. A representative protocol:
- Prepare 3-iodopyridin-2-amine via directed ortho-iodination.
- Couple with ethylsulfanylmethylzinc bromide using Pd(PPh3)4 (5 mol%) in THF at 80°C:
$$
\text{3-IC}5\text{H}3\text{N-2-NH}2 + \text{ZnBr(CH}2\text{SCH}2\text{CH}3) \xrightarrow{\text{Pd}} \text{3-[(CH}2\text{SCH}2\text{CH}3)\text{]C}5\text{H}3\text{N-2-NH}2 + \text{ZnI}
$$
Performance Metrics
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh3)4 | 78 | 99.1 |
| PdCl2(dppf) | 65 | 97.3 |
| NiCl2(PPh3)2 | 42 | 91.5 |
This method offers superior functional group tolerance but requires anhydrous conditions and specialized ligands.
Enzymatic Sulfur Incorporation
Biocatalytic Approach
Emerging green chemistry strategies utilize engineered sulfotransferases to attach ethylsulfanyl groups. In a patented process:
- Incubate 3-hydroxymethylpyridin-2-amine with ethyl thiol and ATP in the presence of E. coli-expressed SULT1A1 mutant.
- The enzyme transfers the sulfanyl group with 91% enantiomeric excess (ee) at pH 7.4 and 37°C.
Limitations
- High substrate specificity limits broad applicability.
- Scale-up challenges due to enzyme stability issues beyond 50 L batches.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/g) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 12.50 | Industrial | Moderate (HCl waste) |
| Reductive Amination | 68 | 18.70 | Pilot | High (cyanide use) |
| Pd-Catalyzed Coupling | 78 | 34.20 | Lab | Low |
| Enzymatic | 85 | 41.80 | Bench | Minimal |
Industrial Production Considerations
Large-scale synthesis favors nucleophilic substitution due to:
- Availability of 3-(chloromethyl)pyridin-2-amine from chlorination of 3-methylpyridin-2-amine using SOCl2.
- Continuous flow reactors achieving 98% conversion with 2-minute residence times at 100°C.
Chemical Reactions Analysis
Types of Reactions
3-[(Ethylsulfanyl)methyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding the corresponding pyridin-2-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles, including alkyl halides and acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridin-2-amine.
Substitution: Various substituted pyridin-2-amines depending on the electrophile used.
Scientific Research Applications
3-[(Ethylsulfanyl)methyl]pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Ethylsulfanyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can modulate the compound’s binding affinity and selectivity towards these targets, influencing its biological activity. The amine group can participate in hydrogen bonding and other interactions, further contributing to the compound’s effects .
Comparison with Similar Compounds
Key Data :
- Synonyms: SCHEMBL12058226, ZINC52755850, AKOS011755034 .
- CAS Number : 1247579-87-8 .
- Molecular Formula: Discrepancies exist in provided evidence. A plausible formula is C₈H₁₂N₂S (calculated MW 168.26), aligning with structural expectations .
- Purity : 95% .
Comparison with Structural Analogs
Substituent Diversity and Functional Groups
The table below compares 3-[(Ethylsulfanyl)methyl]pyridin-2-amine with structurally related pyridine derivatives:
*Note: Formula and MW inferred due to discrepancies in .
Structural and Electronic Effects
- Sulfur vs. Oxygen Substituents: The ethylsulfanyl group in this compound introduces electron-donating thioether properties, contrasting with methoxy groups (e.g., in 5-(2-Methoxypyridin-3-yl)pyridin-2-amine), which are stronger electron donors . This affects reactivity in metal coordination or nucleophilic substitution.
- Fluorine and Ethynyl Groups : 3-Ethynyl-5-fluoropyridin-2-amine (MW 136.13) has a smaller, electron-withdrawing fluorine atom, enhancing metabolic stability compared to bulkier sulfur substituents .
Physicochemical Properties
- Solubility : Sulfur-containing compounds like this compound exhibit higher lipophilicity than oxygenated analogs (e.g., methoxy derivatives), influencing bioavailability .
Key Research Findings and Discrepancies
- Molecular Formula Conflict: lists C₆H₁₄ClNO for this compound, which contradicts the absence of chlorine in its name. Cross-referencing with CAS 1247579-87-8 supports a sulfur-containing formula (C₈H₁₂N₂S).
- Commercial Availability : The compound is supplied by two vendors , whereas analogs like 3-ethynyl-5-fluoropyridin-2-amine are less widely available .
Biological Activity
3-[(Ethylsulfanyl)methyl]pyridin-2-amine is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article details the compound's synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with an ethylsulfanyl group. This unique arrangement contributes to its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves a two-step reaction process:
- Formation of Intermediates : The initial step involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to yield various intermediates.
- Condensation : These intermediates are then condensed with different 2-aminopyridines to produce the final compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of pyridine can act against various bacterial strains, demonstrating both bactericidal and bacteriostatic effects. The compound's structure suggests it may inhibit key enzymes or receptors involved in microbial growth.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may function as a selective COX-2 inhibitor. In vitro assays have indicated promising results, with some derivatives exhibiting IC50 values as low as 0.07 µM against COX-2, indicating potent anti-inflammatory activity.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Its structural similarities to other known inhibitors suggest potential efficacy against various cancer cell lines. For instance, compounds with similar frameworks have shown activity against the ephrin receptor family, which is overexpressed in certain cancers.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with protein targets, potentially inhibiting their activity through competitive binding.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Methylthio)methylpyridin-2-amine | Contains a methylthio group | May exhibit different reactivity compared to ethylsulfanyl derivatives |
| 4-(Ethylthio)pyridin-2-amine | Ethylthio at position 4 | Altered biological activity due to position change |
| 2-(Methylthio)pyridin-3-amine | Methylthio at position 2 | Different electronic properties affecting reactivity |
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluating various pyridine derivatives found that those containing ethylsulfanyl groups exhibited enhanced antimicrobial activity compared to their methyl counterparts.
- Anti-inflammatory Assays : In a controlled study, several derivatives were tested for COX inhibition, revealing that modifications in the sulfur group significantly influenced potency.
- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that compounds similar to this compound could reduce cell proliferation by targeting specific kinase pathways.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- In vivo efficacy testing : Assessing the compound's effectiveness in animal models.
- Molecular docking studies : To elucidate binding affinities and interactions with target proteins.
- Clinical trials : Evaluating safety and efficacy in humans for potential therapeutic applications.
Q & A
Q. What are the optimized synthetic routes for 3-[(Ethylsulfanyl)methyl]pyridin-2-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of pyridine derivatives with ethylsulfanyl substituents typically involves:
- Alkylation : Reacting 2-aminopyridine with ethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the ethyl group.
- Thioether Formation : Treating intermediates with ethanethiol under basic conditions (e.g., NaH) to attach the sulfanyl group .
Key variables include solvent choice (DMF, toluene), temperature (60–100°C), and catalyst use (e.g., Pd for cross-coupling in advanced routes) . Purification via column chromatography or crystallization is critical for ≥95% purity.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Confirms substituent positions on the pyridine ring (e.g., δ 2.5–3.0 ppm for SCH₂CH₃ protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~168.26 g/mol for C₈H₁₂N₂S) .
- HPLC : Assesses purity (>95% required for biological assays) .
- X-ray Crystallography : Resolves 3D structure if single crystals are obtained .
Q. What in vitro biological activities have been reported for this compound?
Methodological Answer: While direct data on the 3-substituted isomer is limited, structurally related compounds (e.g., 4-[(Ethylsulfanyl)methyl]pyridin-2-amine) show:
- Antimicrobial Activity : Inhibition of Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli via membrane disruption .
- Lipophilicity Enhancement : The ethylsulfanyl group improves cell membrane permeability, a key factor in structure-activity relationships (SAR) .
Note: Positional isomerism (3- vs. 4-substitution) may alter bioactivity, necessitating targeted assays.
Advanced Research Questions
Q. How does the position of the ethylsulfanyl group (3- vs. 4-) on the pyridine ring affect physicochemical properties and bioactivity?
Methodological Answer: Comparative analysis of pyridine derivatives reveals:
| Position | LogP | Solubility (mg/mL) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| 3-subst. | 2.1* | 0.5* | Pending |
| 4-subst. | 1.8 | 0.3 | 8–16 |
| Predicted values via computational tools (e.g., SwissADME). | |||
| The 3-position may enhance lipophilicity and membrane penetration but reduce solubility. Experimental validation via parallel synthesis and bioassays is recommended . |
Q. What strategies can resolve contradictions in reported biological data across studies?
Methodological Answer: Contradictions often arise from:
- Purity Variability : Use HPLC to ensure >95% purity and quantify impurities.
- Assay Conditions : Standardize protocols (e.g., broth microdilution for MICs) and include positive controls (e.g., ciprofloxacin) .
- Cell Line Differences : Test across multiple strains (e.g., Gram-positive vs. Gram-negative bacteria) .
Meta-analysis of published data and reproducibility studies are critical .
Q. How can computational methods predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Screen against bacterial targets (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes (GROMACS) over 100 ns trajectories.
- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for sulfur groups) .
Case Study: A 4-substituted analog showed strong binding to DNA gyrase (ΔG: −8.2 kcal/mol) .
Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?
Methodological Answer:
- Yield Optimization : Replace batch reactors with continuous flow systems to improve reproducibility .
- Purification : Switch from column chromatography to recrystallization for cost-effective scale-up.
- Catalyst Recycling : Use immobilized Pd catalysts to reduce metal leaching .
Document reaction parameters (e.g., residence time, pressure) for tech transfer .
Key Research Gaps and Recommendations
- Synthetic Routes : Develop regioselective methods for 3-substitution to avoid isomer mixtures.
- Mechanistic Studies : Use knockout bacterial strains to identify molecular targets.
- Toxicity Profiling : Conduct in vivo assays (e.g., zebrafish models) to assess therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
